2-Oxo Mirabegron

Impurity Profiling Metabolite Identification HPLC-MS Analysis

2-Oxo Mirabegron (CAS 1684453-05-1), also designated as Mirabegron Impurity B or Mirabegron 2-Oxo Impurity, is a process-related and potential degradation impurity of the β3-adrenoceptor agonist Mirabegron, which is used for the treatment of overactive bladder (OAB). Chemically, it is (R)-N-(4-(2-(2-aminothiazol-4-yl)acetamido)phenethyl)-2-hydroxy-2-phenylacetamide with a molecular formula of C₂₁H₂₂N₄O₃S and a molecular weight of 410.49 g/mol.

Molecular Formula C₂₁H₂₂N₄O₃S
Molecular Weight 410.49
CAS No. 1684453-05-1
Cat. No. B1144704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo Mirabegron
CAS1684453-05-1
Synonyms2-​Amino-​N-​[4-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylacetyl]​amino]​ethyl]​phenyl]​-4-​Thiazoleacetamide
Molecular FormulaC₂₁H₂₂N₄O₃S
Molecular Weight410.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo Mirabegron (CAS 1684453-05-1) Procurement Guide: Identity, Specifications, and Sourcing


2-Oxo Mirabegron (CAS 1684453-05-1), also designated as Mirabegron Impurity B or Mirabegron 2-Oxo Impurity, is a process-related and potential degradation impurity of the β3-adrenoceptor agonist Mirabegron, which is used for the treatment of overactive bladder (OAB) [1]. Chemically, it is (R)-N-(4-(2-(2-aminothiazol-4-yl)acetamido)phenethyl)-2-hydroxy-2-phenylacetamide with a molecular formula of C₂₁H₂₂N₄O₃S and a molecular weight of 410.49 g/mol [2]. It is a critical reference standard for analytical method development, validation, and quality control (QC) in both drug substance and finished product testing, ensuring compliance with pharmacopoeial and regulatory requirements [3].

2-Oxo Mirabegron (CAS 1684453-05-1) Procurement: Why Impurity Substitution Fails


In pharmaceutical impurity profiling, direct substitution of one impurity reference standard for another is not scientifically valid. Mirabegron's impurity profile is defined by a complex network of structurally distinct, process-specific, and degradation-related compounds. 2-Oxo Mirabegron (Mirabegron Impurity B) is formed via specific synthetic pathways, namely amidine coupling side reactions or oxidation [1], and possesses unique physicochemical properties such as higher relative polarity and solubility compared to the parent API [2]. Substituting it with a different Mirabegron impurity, such as EP Impurity B (CAS 391901-45-4, a des-aminothiazole derivative) or a glucuronide metabolite (M12, CAS 1365244-66-1), would lead to inaccurate chromatographic identification, flawed method validation, and failure to meet regulatory specifications for related substances. Precise quantification of this specific marker is essential for batch-to-batch consistency and stability monitoring, making generic substitution a critical risk for analytical integrity and regulatory compliance .

2-Oxo Mirabegron (CAS 1684453-05-1): Quantifiable Differentiation Evidence


2-Oxo Mirabegron: Structural Differentiation from Primary Metabolite M12 (2-Oxo-mirabegron N-Carbamoylglucuronide)

2-Oxo Mirabegron (CAS 1684453-05-1) is a non-glucuronidated oxidative metabolite, structurally distinct from the phase II metabolite 2-Oxo-mirabegron N-Carbamoylglucuronide (M12, CAS 1365244-66-1). The critical differentiation lies in the absence of the glucuronide moiety, resulting in a significantly lower molecular weight of 410.49 g/mol compared to approximately 586 g/mol for the glucuronide conjugate [1] . This structural difference necessitates the use of the correct standard for accurate chromatographic peak assignment in HPLC and LC-MS methods, as the two compounds exhibit different retention times and mass spectrometric fragmentation patterns .

Impurity Profiling Metabolite Identification HPLC-MS Analysis

2-Oxo Mirabegron vs. EP Impurity B: Physicochemical Property Differentiation

2-Oxo Mirabegron (Mirabegron Impurity B, CAS 1684453-05-1) is a distinct chemical entity from Mirabegron EP Impurity B (CAS 391901-45-4), which is a des-aminothiazole derivative. The 2-Oxo Mirabegron retains the core aminothiazole-acetamide scaffold of the parent drug, resulting in higher polarity and relative solubility compared to the parent API, Mirabegron [1]. In contrast, EP Impurity B (Mirabegron Impurity B) has a simpler structure, (R)-2-((4-aminophenethyl)amino)-1-phenylethan-1-ol (MW 256.34 g/mol), and distinct chemical properties . This fundamental structural difference leads to vastly different chromatographic retention times and necessitates separate reference standards for unambiguous identification.

Reference Standard Selection Physicochemical Characterization Chromatographic Method Development

2-Oxo Mirabegron Differentiation from Mirabegron (Parent API): A Comparative Physicochemical Profile

Compared to the parent API Mirabegron (CAS 223673-61-8), 2-Oxo Mirabegron is characterized by a higher polarity and relative solubility, which is attributed to the oxidation state of the compound [1]. This physicochemical differentiation is a direct result of the formation mechanism via oxidation or amidine coupling side reactions. This property is exploited in stability-indicating HPLC methods, where the 2-Oxo impurity must be chromatographically resolved from the main API peak and other related substances to ensure accurate quantification at specified limits [2]. While the parent API is the primary marker for potency, the presence and control of the more polar 2-Oxo impurity are critical markers for API purity and manufacturing process control.

Stability-Indicating Methods Forced Degradation Studies Impurity Control Strategy

2-Oxo Mirabegron (CAS 1684453-05-1): Application Scenarios for Analytical and Control Use


Analytical Method Development and Validation (AMV) for Related Substances

2-Oxo Mirabegron is an essential reference standard for developing and validating HPLC or UPLC methods to control related substances in Mirabegron drug substance and finished product. Its unique retention time, distinct from the API and other known impurities like the glucuronide metabolite M12, is used to establish system suitability criteria and ensure method specificity [1]. The validated method is then used for batch release and stability testing.

Quality Control (QC) Release Testing for Mirabegron API

In QC laboratories, the 2-Oxo Mirabegron standard is used for the identification and quantification of this specific impurity in production batches of the active pharmaceutical ingredient (API). Its higher polarity and distinct chromatographic signal enable precise monitoring against established acceptance limits, ensuring the purity profile of the API meets ICH Q3A guidelines and pharmacopoeial specifications [2].

Stability Studies and Degradation Product Monitoring

As a potential degradation product formed via oxidation, 2-Oxo Mirabegron reference material is used to monitor drug substance and drug product stability under ICH Q1A stress conditions (e.g., oxidative, thermal, humidity). Quantification of this specific impurity over time provides critical data on degradation pathways, shelf-life determination, and packaging requirements [3].

Regulatory Filing Support (ANDA/DMF)

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF), a well-characterized 2-Oxo Mirabegron standard (with COA including HPLC purity, NMR, MS data) is mandatory. It provides the evidence needed to demonstrate analytical method equivalency and control over process-related and degradant impurities to the regulatory authority, which is crucial for demonstrating pharmaceutical equivalence [4].

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